![molecular formula C11H13NOS B7466391 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole, also known as MTADI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTADI has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
作用機序
The mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole is not fully understood. However, studies have suggested that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exerts its anticancer and antibacterial properties by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole inhibits the growth of cancer cells and bacteria. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have demonstrated that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exhibits low toxicity and does not cause any significant adverse effects.
実験室実験の利点と制限
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exhibits low toxicity and does not cause any significant adverse effects. However, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has some limitations for lab experiments. Its solubility in water is low, which makes it challenging to work with in aqueous solutions. Additionally, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has a short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the study of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Another direction is to explore its potential as a building block for the synthesis of organic semiconductors. Additionally, further studies are needed to understand the mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole and its biochemical and physiological effects.
合成法
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been synthesized using various methods, including the reaction of indole with methylthioacetic acid and thionyl chloride, and the reaction of indole with methylthioacetic anhydride. The yield of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole varies depending on the synthesis method used. For instance, the reaction of indole with methylthioacetic anhydride yields a higher yield of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole compared to the reaction of indole with methylthioacetic acid and thionyl chloride.
科学的研究の応用
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been investigated for its anticancer and antibacterial properties. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has shown promising results in inhibiting the growth of cancer cells and bacteria. In material science, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been used as a building block for the synthesis of organic semiconductors. In organic synthesis, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been used as a reagent for the synthesis of various compounds.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQHDIHQIUTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-methylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

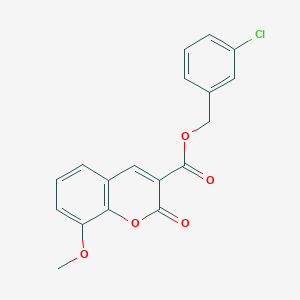
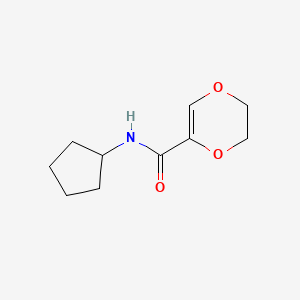
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
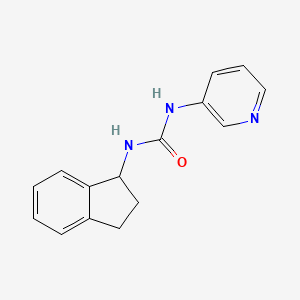
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
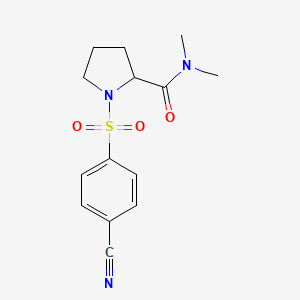


![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)
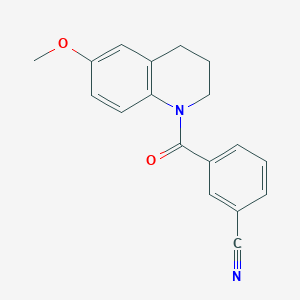
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)